Cilostazol is a synthetic compound belonging to a class of drugs known as phosphodiesterase type 3 (PDE3) inhibitors. [, , ] While primarily recognized for its clinical applications in treating peripheral artery disease and preventing stroke, cilostazol's diverse pharmacological properties have garnered significant interest in various scientific research domains. [, , ]
Cilostazol is classified as a phosphodiesterase type 3 inhibitor. It is derived from the carbostyril family and is specifically designed to enhance blood flow by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The compound is recognized under the Chemical Abstracts Service number 73963-72-1, with the molecular formula and a molecular weight of 369.46 g/mol .
Cilostazol can be synthesized through various methods, but one notable process involves the reaction of a carbostyril derivative with a tetrazole derivative. The synthesis typically requires the following steps:
The yield from this process can reach up to 92.5% with high purity levels .
Cilostazol's molecular structure features a complex arrangement that includes:
The melting point of cilostazol is approximately 159°C, indicating its stability under standard conditions .
Cilostazol undergoes several chemical reactions pertinent to its synthesis and degradation:
The mechanism of action of cilostazol primarily involves:
Studies have demonstrated that cilostazol significantly improves walking distance in patients suffering from intermittent claudication due to its dual action on vascular smooth muscle relaxation and platelet inhibition .
Cilostazol exhibits several notable physical and chemical properties:
The solubility characteristics have led to various formulation strategies aimed at enhancing its bioavailability through techniques such as nanocrystal production and agglomeration processes .
Cilostazol has several important applications in medicine:
Cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone) exerts its primary pharmacological effects through potent and selective inhibition of phosphodiesterase III (PDE3), a critical enzyme regulating cyclic nucleotide metabolism. PDE3 hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), but exhibits a higher affinity for cAMP—the key secondary messenger mediating cilostazol's antiplatelet and vasodilatory effects [1] [5]. The enzyme exists as two isoforms (PDE3A and PDE3B), with cilostazol demonstrating approximately 2-5 times greater potency against PDE3A, the predominant isoform in vascular smooth muscle and platelets [4] [10].
Table 1: Selectivity Profile of Cilostazol Against PDE Isoenzymes
PDE Family | Primary Tissue Distribution | cAMP/cGMP Hydrolysis | Cilostazol Inhibition (IC₅₀) |
---|---|---|---|
PDE3A | Platelets, Vascular Smooth Muscle | cAMP > cGMP | 0.2 µM |
PDE3B | Adipocytes, Cardiomyocytes | cAMP > cGMP | 0.4 µM |
PDE4 | Inflammatory Cells | cAMP specific | > 100 µM |
PDE5 | Vascular Smooth Muscle | cGMP specific | > 100 µM |
The molecular architecture of cilostazol underpins its selectivity for PDE3. The drug features a quinolinone backbone tethered to a hydrophobic tetrazole ring via a four-carbon butoxy linker. X-ray crystallographic studies reveal that the quinolinone moiety engages with conserved residues in the catalytic pocket of PDE3A through hydrogen bonding with Gln596 and hydrophobic stacking with Phe701. Simultaneously, the cyclohexyl-tetrazole group projects into a hydrophobic sub-pocket lined by Val726, Met742, and Leu765, which exhibits greater steric accommodation in PDE3A compared to PDE3B [2] [5]. The butoxy linker optimally positions these moieties for high-affinity binding, contributing to cilostazol's 200-500 fold selectivity for PDE3 over other PDE families [4].
By inhibiting PDE3, cilostazol elevates intracellular cAMP concentrations by 1.5-3 fold in platelets and vascular smooth muscle cells within therapeutic concentrations (0.5-3 µg/mL) [1] [3]. Interestingly, PDE3 inhibition also potentiates cGMP signaling through a phenomenon termed the "cGMP-blocked PDE3 state." When cGMP occupies the PDE3 catalytic site, it prevents cAMP hydrolysis, creating positive cooperativity between the nucleotides. Cilostazol stabilizes this blocked conformation, amplifying the vasodilatory effects of endothelial-derived nitric oxide (NO) which operates through cGMP-dependent pathways [3] [10]. This crosstalk explains cilostazol's ability to dilate cerebral arteries without altering regional cerebral blood flow—likely due to balanced vasodilation in resistance and capacitance vessels [3].
Elevated cAMP levels activate protein kinase A (PKA), which orchestrates cilostazol's pleiotropic cellular effects. In platelets, PKA phosphorylates multiple targets:
In vascular smooth muscle cells, PKA activation additionally phosphorylates potassium channels (Kv1.5, KATP), promoting hyperpolarization and reduced calcium influx [3] [5]. This cascade culminates in 15-25% vasodilation in peripheral arteries, as demonstrated by increased radial and superficial temporal artery diameters in clinical studies [3].
Cilostazol's vasodilatory effects are amplified through PKA-mediated inhibition of myosin light-chain kinase (MLCK), the master regulator of smooth muscle contraction. PKA phosphorylates MLCK at Ser815, reducing its affinity for the calcium-calmodulin complex by approximately 60% [1] [4]. Additionally, PKA phosphorylates the myosin targeting subunit of myosin phosphatase (MYPT1) at Ser695, enhancing phosphatase activity toward myosin light chains (MLC20) [5]. The combined suppression of MLCK activation and potentiation of MLC20 dephosphorylation shifts the equilibrium toward smooth muscle relaxation. This dual mechanism explains cilostazol's efficacy in improving perfusion in peripheral arterial disease without significantly altering systemic blood pressure [3].
Beyond PDE3 inhibition, cilostazol uniquely blocks equilibrative nucleoside transporter 1 (ENT1) on platelet membranes, increasing extracellular adenosine concentrations by 30-70% [4] [10]. Adenosine activates four G-protein coupled receptors (A₁, A₂ₐ, A₂в, A₃), with A₂ₐ being predominant on platelets. A₂ₐ receptor stimulation:
This adenosine potentiation effect distinguishes cilostazol from other PDE3 inhibitors (e.g., milrinone) and contributes to its superior antiplatelet efficacy at equivalent PDE3 inhibitory concentrations [4].
Cilostazol demonstrates a novel mechanism in modulating multidrug resistance protein 4 (MRP4/ABCC4), a cAMP efflux transporter upregulated in aspirin-resistant platelets. MRP4 exports cAMP and ADP from platelets, counteracting antiplatelet therapies. Cilostazol:
Table 2: Multimodal Platelet Inhibition by Cilostazol
Mechanism | Molecular Target | Functional Consequence | Clinical Relevance |
---|---|---|---|
PDE3 inhibition | cAMP hydrolysis | ↑ cAMP (3-5 fold), ↓ Ca²⁺ mobilization | Reduced aggregation response to agonists |
Adenosine uptake blockade | ENT1 transporter | ↑ Extracellular adenosine (30-70%), A₂ₐ activation | Synergistic cAMP elevation, anti-inflammatory |
MRP4 suppression | ABCC4 transporter & promoter | ↑ Intracellular cAMP retention, ↓ ADP secretion | Overcomes aspirin resistance |
This multimodal platelet inhibition explains cilostazol's efficacy as part of triple antiplatelet therapy (with aspirin and clopidogrel), where it reduces high platelet reactivity in 65% of patients inadequately controlled by dual therapy [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7